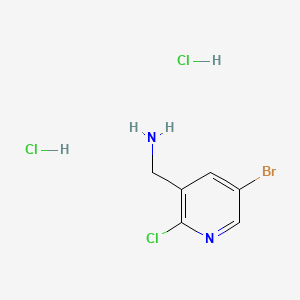
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
Studies have demonstrated the synthesis and structural characterization of novel compounds derived from halogenated pyridines, indicating their potential as intermediates in organic synthesis. For example, the synthesis of Schiff base compounds via condensation reactions involving halogenated pyridines has been explored, revealing their antibacterial activities and providing a foundation for the development of new antimicrobial agents (Wang et al., 2008). Similarly, research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine demonstrates the versatility of halogenated pyridines in synthesizing structurally diverse molecules (H. J. Hertog & J. C. Schogt, 2010).
Catalytic Applications and Chemical Transformations
The use of halogenated pyridines in catalytic applications has been reported, where selective amination reactions catalyzed by palladium complexes are notable for producing aminopyridines with high yield and selectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This highlights the role of halogenated pyridines in facilitating efficient synthetic routes for functionalized pyridines, which are important in pharmaceutical chemistry.
Material Synthesis and Characterization
Research efforts have also focused on the synthesis and characterization of heterocyclic Schiff bases derived from halogenated pyridines, which have shown potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011). These findings underscore the importance of halogenated pyridines in the development of new therapeutic agents.
Advanced Chemical Synthesis
Further, the efficient synthesis of complex molecules, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives, from halogenated pyrimidines indicates the broad utility of these compounds in creating novel chemical entities with potential biological activity (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEFDBPLWFWRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

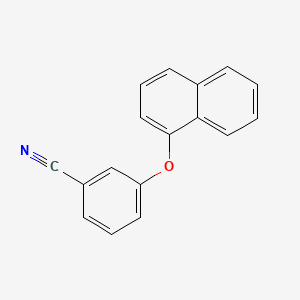
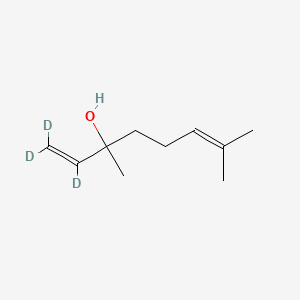
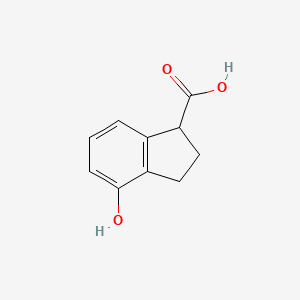
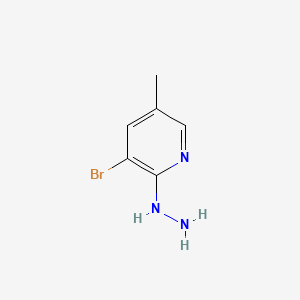
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
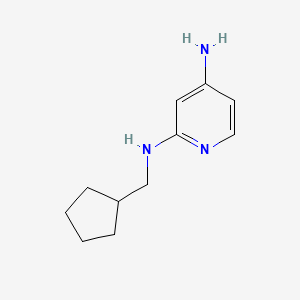
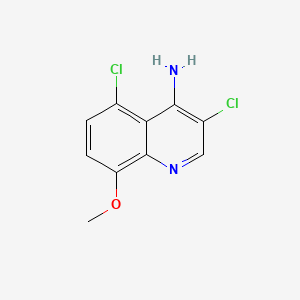
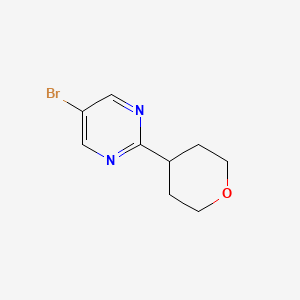
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
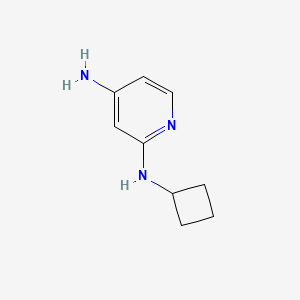
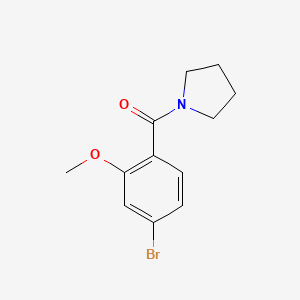
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)